3H-Pyrrolo[2,3-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPEPQLLRCIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596010 | |
| Record name | 3H-Pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-66-9 | |
| Record name | 3H-Pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-B]pyridine typically involves the construction of the pyrrole ring followed by the formation of the pyridine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolo[2,3-B]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated pyrrolo[2,3-B]pyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3H-Pyrrolo[2,3-B]pyridine derivatives is in cancer therapy. Research has shown that these compounds can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, a study reported that certain derivatives exhibited IC₅₀ values against FGFR1, FGFR2, and FGFR3 in the low nanomolar range (7-712 nM) and demonstrated significant anti-proliferative effects on breast cancer cell lines (4T1) .
| Compound | Target | IC₅₀ Value (nM) | Cancer Type |
|---|---|---|---|
| 4h | FGFR1 | 7 | Breast |
| 4h | FGFR2 | 9 | Breast |
| 4h | FGFR3 | 25 | Breast |
Broad Spectrum Biological Activities
In addition to anticancer properties, this compound derivatives have shown a range of biological activities including:
- Antimicrobial
- Anticonvulsant
- Anti-inflammatory
- Analgesic
- Antihypertensive
These activities are attributed to their ability to interact with various biological targets .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including cyclization reactions involving substituted pyrroles and pyridines. Researchers have explored modifying this compound to create derivatives with enhanced biological activities.
Case Study: Synthesis of Functionalized Derivatives
A notable study synthesized various functionalized derivatives of 1H-pyrrolo[2,3-b]pyridine and assessed their biological activities. The results indicated that specific substitutions could significantly enhance the compound's efficacy against cancer cell lines .
Material Science Applications
Due to their unique electronic properties, compounds like this compound are also being investigated for applications in organic electronics. Their potential use as chemical probes in material science highlights the versatility of this compound beyond medicinal chemistry .
Interaction Studies
Research has focused on understanding the interaction mechanisms of this compound with various biological targets. These studies aim to elucidate how these compounds bind to enzymes or receptors, thereby modulating their activity.
Binding Affinity Studies
Studies have demonstrated that derivatives can exhibit high binding affinities to specific kinases involved in disease pathways. This characteristic makes them attractive candidates for further drug development .
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Thieno[2,3-b]pyridines
- Core Structure : Replaces the pyrrole nitrogen with sulfur, forming a fused thiophene-pyridine system.
- Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility, often requiring solubilizing agents like cyclodextrins for in vivo studies. This limitation has led to discontinuation of ~40% of drug candidates in this class .
- For example, thieno[2,3-b]pyridine derivatives showed efficacy in xenograft models but required formulation optimization .
- Synthetic Strategies : Relies on Suzuki-Miyaura coupling and halogenation reactions, similar to pyrrolo analogs .
1H-Pyrrolo[2,3-b]pyridines
- Core Structure : A tautomer of 3H-pyrrolo[2,3-b]pyridine, differing in hydrogen placement.
- Solubility: Nitrogen substitution (vs. sulfur in thieno analogs) improves solubility. For instance, morpholine-substituted 1H-pyrrolo[2,3-b]pyridine (derivative 3) showed enhanced solubility compared to phenyl-substituted analogs .
- Bioactivity : Retains anticancer activity with improved pharmacokinetics. Derivatives like 5-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (21b) exhibit potent activity, attributed to electron-donating substituents .
Other Bicyclic Heterocycles
- Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine: Larger fused systems with extended π-conjugation, often synthesized via enaminone intermediates. These compounds show antimicrobial activity but face synthetic complexity .
- Thiazolo[3,2-a]pyridines : Sulfur- and nitrogen-containing analogs with applications in materials science. Their symmetrical bis-heterocyclic derivatives exhibit unique optoelectronic properties .
Physicochemical and Pharmacokinetic Properties
*CD: Cyclodextrin
Q & A
Q. What are the key synthetic strategies for functionalizing the 3H-pyrrolo[2,3-b]pyridine scaffold?
The scaffold is typically functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. For example, Scheme 2 () demonstrates the synthesis of 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine using boronic acid and Pd(PPh₃)₄ under reflux. Critical steps include protecting group strategies (e.g., TsCl for N-alkylation) and regioselective halogenation (e.g., MnO₂-mediated oxidation for ketone introduction). Purification often employs silica gel chromatography with solvent gradients (e.g., CH₂Cl₂:EtOAc) .
Q. How are structural and regiochemical assignments validated for this compound derivatives?
Multinuclear NMR (¹H, ¹³C) and HRMS are standard. For instance, 5-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (21b) was confirmed via ¹³C NMR shifts at δ 55.73 ppm (methoxy groups) and HRMS ([M+H]+ calcd: 355.14409; found: 355.1435) . Regiochemistry in nitration or halogenation is determined by NOE experiments or X-ray crystallography .
Q. What methodologies are used to improve yield in multistep syntheses of pyrrolo[2,3-b]pyridine derivatives?
Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings (≥90% yield in Scheme 5, ).
- Temperature control : 105°C for cross-coupling steps to minimize side reactions .
- Protection/deprotection : NaH/MeI for N-methylation (75% yield for 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, ).
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions impact biological activity in kinase inhibitors?
SAR studies reveal that 3-alkynyl/aryl groups and 5-aryl substituents enhance potency. For example, pyrrolo[2,3-b]pyridine-based BTK inhibitors (e.g., compound 3n, IC₅₀ <10 nM) show improved binding via π-π stacking with hydrophobic kinase pockets. Substituting 5-aryl groups with electron-donating moieties (e.g., 3,4-dimethoxyphenyl) increases solubility and selectivity .
Q. What experimental approaches resolve contradictions in activity data across different biological assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration) or off-target effects. Solutions include:
Q. How can selective C-H functionalization be achieved in the pyrrolo[2,3-b]pyridine core?
Directed ortho-metalation (DoM) or transition-metal catalysis enables selectivity. For example, Pd-catalyzed cyanation at C4 of 7-azaindole derivatives ( ) avoids competing reactions at C2/C3. Radical-based methods (e.g., Mn(OAc)₃) are also explored for C5 functionalization .
Q. What strategies mitigate instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates?
Rapid derivatization (e.g., acylation with nicotinoyl chloride) prevents decomposition. In , intermediates like 7a-f were immediately converted to stable N-acyl derivatives (8a-o) via one-pot hydrogenation-acylation, achieving 36–96% yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
